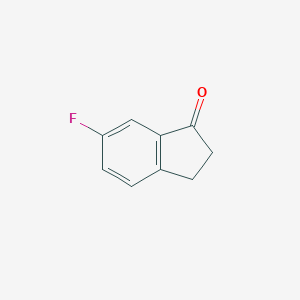

6-Fluoro-1-indanone

Descripción

Propiedades

IUPAC Name |

6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUUCFIQQHEFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364046 | |

| Record name | 6-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-32-9 | |

| Record name | 6-Fluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoro-1-indanone CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1-indanone is a fluorinated derivative of indanone, a bicyclic aromatic ketone. The introduction of a fluorine atom at the 6th position of the indanone core significantly influences its electronic properties, metabolic stability, and biological activity.[1] This has made it a valuable building block and intermediate in medicinal chemistry and organic synthesis.[1] It is particularly noted for its role in the development of novel therapeutics for a range of conditions, including inflammatory disorders, neurological diseases, and cancer.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound.

Chemical and Physical Properties

This compound is an off-white to light yellow crystalline solid at room temperature.[1][2] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1481-32-9 | [1][2][3] |

| Molecular Formula | C₉H₇FO | [1][2][3] |

| Molecular Weight | 150.15 g/mol | [1][2][3] |

| Appearance | Off-white or tan crystalline solid/powder | [1][4] |

| Melting Point | 55-62 °C | [1] |

| Boiling Point | 60°C at 0.5 mmHg (Predicted) | [2] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥ 97-99% (by HPLC) | [1][4] |

| Synonyms | 6-Fluoro-2,3-dihydroinden-1-one, 6-Fluoro-2,3-dihydro-1H-inden-1-one | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following are two common experimental protocols.

Method 1: Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of 4-fluoro-phenylpropionyl chloride.

Experimental Protocol:

-

Suspend aluminum trichloride (AlCl₃, 27.8 g, 208 mmol) in 200 mL of 1,2-dichloroethane.

-

Cool the mixture to 0-5 °C under a nitrogen atmosphere.

-

Slowly add a solution of 4-fluoro-phenylpropionyl chloride (27.75 g, 148.8 mmol) dissolved in 140 mL of 1,2-dichloroethane dropwise over 1 hour.

-

After the addition is complete, remove the cooling bath and continue stirring for 30 minutes.

-

Heat the reaction mixture to 70°C for 2 hours.

-

Cool the mixture to room temperature and pour it into a mixture of ice and 330 mL of concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers sequentially with water (2x), 5% sodium bicarbonate (NaHCO₃) solution, and saturated saline.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound.[3]

Method 2: From p-Fluorocinnamic Acid

This two-step synthesis starts with the reduction of p-fluorocinnamic acid followed by a Fries rearrangement.

Step 1: Preparation of 3-(4-fluorophenyl)propionic acid

-

Suspend p-Fluorocinnamic acid (1 equivalent) and Platinum(IV) oxide (PtO₂, 2.2 mol%) in ethanol (EtOH) (8 ml/mmol of cinnamic acid).

-

Stir the suspension vigorously under a hydrogen (H₂) atmosphere (1 bar) until H₂ absorption ceases.

-

Filter the suspension and wash the residue with EtOH.

-

Remove the solvent from the filtrate under vacuum.

-

Dissolve the resulting crude mixture in EtOH (2 ml/mmol) and an aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents).

-

Stir the solution for 16 hours and then reduce the volume by applying a vacuum.

-

Dilute the resulting solution with water and acidify with 2N hydrochloric acid (HCl) aqueous solution.

-

Filter the suspension and wash the residue with water to obtain 3-(4-fluorophenyl)propionic acid.

Step 2: Synthesis of this compound

-

Carefully add oxalyl chloride (3.40 equivalents) to a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in CH₂Cl₂ (1.4 ml/mmol propionic acid) and a catalytic amount of N,N-dimethylformamide (DMF) (0.01 ml/mmol propionic acid).

-

Stir the resulting solution for 6 hours and then remove the volatile components under vacuum to yield the acyl chloride.

-

At 0°C, add the solution of the acyl chloride in CH₂Cl₂ (1.2 ml/mmol propionic acid) dropwise to a solution of AlCl₃ (1.30 equivalents) in CH₂Cl₂ (0.75 ml/mmol AlCl₃).

-

After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.

-

Pour the mixture into ice water and extract the aqueous phase with CH₂Cl₂.

-

Dry the combined organic phase with sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.

-

Purify the crude product by column chromatography to obtain this compound.

Below is a diagram illustrating the workflow for the synthesis of this compound via the intramolecular Friedel-Crafts acylation of 4-fluoro-phenylpropionyl chloride.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The indanone scaffold itself is found in a number of biologically active compounds.[5][6] The presence of the fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[1]

Key applications include:

-

Anti-inflammatory and Analgesic Drugs: It serves as a precursor for the synthesis of compounds with anti-inflammatory and pain-relieving properties.[1]

-

Neurological Disorders and Cancer: Researchers have utilized this compound in the development of novel drug candidates for the treatment of neurological disorders and cancer, attributed to its ability to modulate biological pathways.[1]

-

Organic Synthesis: It is a versatile building block for creating more complex molecules in organic chemistry.[1]

While the specific mechanisms of action for derivatives of this compound are not extensively detailed in the literature, the broader class of indanone derivatives has been shown to interact with various biological targets. For instance, some indanone-based compounds are known to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways. Aberrations in these pathways are common in many solid tumors.[7][8][9] The PI3K/Akt/mTOR pathway, in particular, is a central regulator of cellular processes and its dysregulation is implicated in cancer and neuroinflammatory diseases.[9][10][11][12] The MAPK/ERK pathway is another critical signaling cascade that controls gene expression related to synaptic plasticity and cell cycle progression.[8][13][14][15][16] Further research is needed to elucidate the specific interactions of this compound derivatives with these and other signaling pathways.

Here is a conceptual diagram illustrating the central role of the PI3K/Akt and MAPK/ERK signaling pathways in cellular processes, which are potential targets for indanone-based therapeutics.

Caption: Key signaling pathways in cell regulation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature and the enhanced biological activity often conferred by the fluorine atom make it a valuable intermediate in the synthesis of a wide array of potentially therapeutic molecules. Further investigation into its specific mechanisms of action will likely open up new avenues for its application in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1481-32-9 [chemicalbook.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 10. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK-ERK Pathway [mdpi.com]

- 14. The MAPK/ERK Cascade Targets Both Elk-1 and cAMP Response Element-Binding Protein to Control Long-Term Potentiation-Dependent Gene Expression in the Dentate Gyrus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Fluoro-1-indanone from p-Fluorocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-fluoro-1-indanone, a valuable intermediate in pharmaceutical research, starting from p-fluorocinnamic acid. The synthesis involves a three-step reaction sequence: catalytic hydrogenation of the carbon-carbon double bond of p-fluorocinnamic acid, conversion of the resulting carboxylic acid to its acyl chloride, and a subsequent intramolecular Friedel-Crafts acylation to yield the desired indanone. This guide details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow with diagrams.

Introduction

This compound is a fluorinated organic compound that serves as a key building block in the synthesis of various biologically active molecules. The indanone scaffold is present in numerous compounds with a wide range of therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective activities. The introduction of a fluorine atom can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide outlines a reliable and well-documented synthetic route to this compound, providing researchers with the necessary information to produce this important intermediate.

Reaction Pathway Overview

The synthesis of this compound from p-fluorocinnamic acid proceeds through the following key steps:

-

Reduction of p-Fluorocinnamic Acid: The alkene double bond in p-fluorocinnamic acid is reduced to a single bond to form 3-(4-fluorophenyl)propionic acid. This is typically achieved through catalytic hydrogenation.

-

Formation of Acyl Chloride: The carboxylic acid group of 3-(4-fluorophenyl)propionic acid is converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

-

Intramolecular Friedel-Crafts Acylation: The final step involves the cyclization of the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the five-membered ring of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| p-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | 155-158 | White to off-white crystalline powder |

| 3-(4-Fluorophenyl)propionic acid | C₉H₉FO₂ | 168.16 | 86-91[1] | White to off-white solid[1] |

| This compound | C₉H₇FO | 150.15 | 55-62 | Off-white crystalline solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| p-Fluorocinnamic acid | 7.70 (d, 1H), 7.55-7.45 (m, 2H), 7.15-7.05 (m, 2H), 6.40 (d, 1H) | 172.5, 164.0 (d, J=250 Hz), 143.0, 131.0 (d, J=3 Hz), 130.0 (d, J=8 Hz), 118.0, 116.0 (d, J=22 Hz) | 3300-2500 (br, O-H), 1680 (C=O), 1625 (C=C), 1230 (C-F) | 166 (M⁺)[2] |

| 3-(4-Fluorophenyl)propionic acid | 7.20-7.15 (m, 2H), 7.00-6.95 (m, 2H), 2.95 (t, 2H), 2.65 (t, 2H) | 179.0, 161.5 (d, J=245 Hz), 136.5 (d, J=3 Hz), 130.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 35.5, 30.0 | 3300-2500 (br, O-H), 1705 (C=O), 1220 (C-F) | 168 (M⁺), 109[3] |

| This compound | 7.65 (dd, 1H), 7.40 (dd, 1H), 7.15 (ddd, 1H), 3.10 (t, 2H), 2.70 (t, 2H) | 205.0, 164.0 (d, J=250 Hz), 155.0 (d, J=3 Hz), 138.0 (d, J=9 Hz), 126.0 (d, J=8 Hz), 125.0 (d, J=23 Hz), 111.0 (d, J=24 Hz), 36.0, 25.5 | 1700 (C=O), 1250 (C-F) | 150 (M⁺) |

Experimental Protocols

Step 1: Synthesis of 3-(4-Fluorophenyl)propionic acid

Reaction: Catalytic hydrogenation of p-fluorocinnamic acid.

Procedure:

-

In a hydrogenation vessel, dissolve p-fluorocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-fluorophenyl)propionic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Step 2: Synthesis of 3-(4-Fluorophenyl)propionyl chloride

Reaction: Conversion of a carboxylic acid to an acyl chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3-(4-fluorophenyl)propionic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Once the addition is complete, gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C).

-

Continue heating until the evolution of hydrogen chloride and sulfur dioxide gases ceases (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(4-fluorophenyl)propionyl chloride is a liquid and is typically used in the next step without further purification.

Step 3: Synthesis of this compound

Reaction: Intramolecular Friedel-Crafts Acylation.

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(4-fluorophenyl)propionyl chloride from the previous step in the same dry solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash them sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a crystalline solid.

Alternative Cyclization Reagents

While aluminum chloride is a common Lewis acid for the Friedel-Crafts acylation, other reagents can also be employed:

-

Polyphosphoric Acid (PPA): This strong acid can be used to directly cyclize 3-(4-fluorophenyl)propionic acid without the need to form the acyl chloride first. The reaction is typically carried out by heating the carboxylic acid in PPA at elevated temperatures.

-

Methanesulfonic Acid (MSA): Similar to PPA, MSA can also effect the direct cyclization of the carboxylic acid.

Visualizations

Reaction Pathway

Caption: Synthetic pathway from p-fluorocinnamic acid to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-fluorocinnamic acid is a robust and well-established process. This guide provides the essential details for researchers to successfully perform this synthesis in a laboratory setting. The presented protocols, quantitative data, and visual diagrams offer a comprehensive resource for the preparation of this important pharmaceutical intermediate. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

References

Spectroscopic Profile of 6-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Fluoro-1-indanone (CAS No: 1481-32-9), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data analysis.

Chemical Structure and Properties

-

Molecular Formula: C₉H₇FO[1]

-

Molecular Weight: 150.15 g/mol [1]

-

Appearance: Off-white crystalline solid[1]

-

Melting Point: 55-62 °C[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | H-7 |

| ~7.20 | dd | 1H | H-5 |

| ~7.10 | ddd | 1H | H-4 |

| ~3.10 | t | 2H | H-3 (CH₂) |

| ~2.75 | t | 2H | H-2 (CH₂) |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C-1 (C=O) |

| ~164.0 (d) | C-6 (C-F) |

| ~155.0 (d) | C-7a |

| ~131.0 (d) | C-3a |

| ~126.0 (d) | C-7 |

| ~116.0 (d) | C-5 |

| ~110.0 (d) | C-4 |

| ~36.0 | C-3 |

| ~26.0 | C-2 |

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5]

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 122 | Medium | [M - CO]⁺ |

| 95 | Medium | [M - CO - C₂H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent like dichloromethane.[8] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) source.[5] Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1481-32-9 [chemicalbook.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. amherst.edu [amherst.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unveiling the Solid-State Architecture of 6-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-Fluoro-1-indanone, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The fluorinated indanone moiety is of significant interest in medicinal chemistry due to its potential to enhance biological activity and metabolic stability in drug candidates.[1] This document presents a comprehensive overview of its crystallographic data, a detailed experimental protocol for its structural determination, and a discussion of its relevance in drug discovery.

Physicochemical Properties

This compound, with the chemical formula C₉H₇FO, is an off-white crystalline solid.[1] It has a molecular weight of 150.15 g/mol and a melting point ranging from 55 to 62 °C.[1]

| Property | Value |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol [1] |

| Appearance | Off-white crystalline solid[1] |

| Melting Point | 55-62 °C[1] |

| CAS Number | 1481-32-9[1] |

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[2] The asymmetric unit contains two independent molecules.[2][4] The five-membered ring in both molecules is nearly planar.[2][4]

The crystal packing is characterized by C—H⋯O and C—H⋯F interactions, forming sheets parallel to the (100) plane.[2] Additionally, F⋯F contacts are observed between these sheets.[2][4]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Formula | C₉H₇FO[2] |

| Molecular Weight | 150.15[2] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/c[2] |

| a (Å) | 7.1900 (4)[2] |

| b (Å) | 12.4811 (6)[2] |

| c (Å) | 15.8685 (8)[2] |

| β (°) | 99.453 (1)[2] |

| V (ų) | 1404.69 (13)[2] |

| Z | 8[2] |

| Temperature (K) | 125[2] |

| Radiation | Mo Kα[2] |

| μ (mm⁻¹) | 0.11[2] |

Selected Bond Lengths

The carbonyl C=O bond lengths in the two independent molecules are 1.2172 (13) Å and 1.2179 (13) Å, which are consistent with the values observed in the parent compound, 1-indanone.[2] The C—F bond lengths are 1.3592 (12) Å and 1.3596 (11) Å.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoyl chloride. The general procedure is as follows:

-

Preparation of 3-(4-fluorophenyl)propanoyl chloride: This can be achieved by reacting 3-(4-fluorophenyl)propanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Friedel-Crafts Cyclization: 3-(4-fluorophenyl)propanoyl chloride is then treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or 1,2-dichloroethane.[3] The reaction mixture is stirred, often with initial cooling followed by heating, to promote the intramolecular cyclization to form this compound.[3]

-

Workup: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.[3] The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the crude product.[3]

-

Purification: The crude this compound can be purified by techniques such as recrystallization or column chromatography.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound followed a standard single-crystal X-ray diffraction protocol.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is crucial for obtaining high-quality crystals.[5][6]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. For this compound, data was collected at a low temperature (125 K) to minimize thermal vibrations, using molybdenum Kα radiation (λ = 0.71073 Å).[2] A CCD area detector was used to collect the diffraction data.[2]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological and Pharmaceutical Relevance

Indanone and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[7][8] They exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[9]

The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and biological properties of a molecule.[1] This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered pharmacokinetic profiles. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of treatments for neurological disorders and cancer.[1]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a compound of significant interest to the pharmaceutical and chemical research communities. The presented crystallographic data, along with the detailed experimental protocols for its synthesis and structural determination, offer a valuable resource for researchers working with this and related compounds. The established solid-state structure provides a fundamental basis for computational modeling and rational drug design efforts aimed at developing novel therapeutics based on the indanone scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1481-32-9 [chemicalbook.com]

- 4. 6-Fluoro-indan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoro-1-indanone in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, inferred solubility from synthetic and purification methodologies, and general principles applicable to the indanone family. Furthermore, it outlines a standard experimental protocol for the quantitative determination of solubility.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1481-32-9 | [1] |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Off-white to pale brown crystalline powder | [2] |

| Melting Point | 56-60 °C | [2] |

| Boiling Point | 60 °C at 0.07 kPa | [2] |

Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound is scarce in the reviewed literature. However, qualitative and inferred information from various sources provides valuable insights into its solubility profile.

| Solvent | Solubility | Rationale/Source |

| Methanol | Soluble | Explicitly stated as soluble in methanol.[2] |

| Ethanol | Likely Soluble | Ethanol is mentioned as a solvent for the synthesis of related compounds and is a common solvent for recrystallization of polar organic compounds.[3][4] |

| Dichloromethane (CH₂Cl₂) | Likely Soluble | Used as a solvent during the synthesis and extraction of this compound.[3][5] |

| 1,2-Dichloroethane | Likely Soluble | Employed as a solvent in the synthesis of this compound.[2][5] |

| Ethyl Acetate | Likely Soluble | Used in combination with hexanes for column chromatography, suggesting solubility.[3] |

| Hexanes | Likely Sparingly Soluble to Insoluble | Used as an anti-solvent or in combination with more polar solvents for chromatography, indicating lower solubility.[3] |

| Toluene | Likely Soluble | The parent compound, 1-indanone, shows good solubility in non-polar aromatic solvents like benzene.[6] |

| Water | Likely Insoluble to Sparingly Soluble | The parent compound, 1-indanone, is described as moderately soluble in water, though the fluorine substitution may alter this.[6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest in the constant temperature bath for a few hours to let the undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Dry the residue to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried residue divided by the volume of the solvent withdrawn. The results are typically expressed in g/L, mg/mL, or mol/L.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the gravimetric method for solubility determination.

Logical Relationship in Solvent Selection for Recrystallization

The choice of a suitable solvent for recrystallization is logically dependent on the solubility characteristics of the compound at different temperatures.

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Theoretical Exploration of 6-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Geometric Parameters

The definitive molecular structure of 6-Fluoro-1-indanone has been elucidated by X-ray crystallography. The compound, with the chemical formula C₉H₇FO, crystallizes in a monoclinic system with two independent molecules in the asymmetric unit.[2][3] A crucial finding from the crystallographic data is that the five-membered ring in each molecule is nearly planar.[2][3]

Bond Lengths

The experimental bond lengths from the crystal structure serve as a benchmark for computational models. The carbonyl (C=O) and carbon-fluorine (C-F) bond lengths are of particular interest due to their influence on the molecule's reactivity and electronic properties.

Table 1: Experimental Bond Lengths of this compound and Related Compounds.

| Bond | This compound (Å)[2] | 1-Indanone (Å)[2] | 5-Fluoro-1-indanone (Å)[2] |

| Carbonyl (C=O) | 1.2172 (13) / 1.2179 (13) | 1.217 (2) | 1.218 (2) |

| Carbon-Fluorine (C-F) | 1.3592 (12) / 1.3596 (11) | - | 1.354 (2) |

The C=O bond length in this compound is nearly identical to that in the parent 1-indanone and its 5-fluoro isomer, suggesting that the fluorine substitution at the 6th position has a minimal effect on the carbonyl group's geometry.[2] Similarly, the C-F bond length is comparable to that in 5-fluoroindan-1-one.[2]

Bond Angles and Dihedral Angles

While specific bond angles and dihedral angles from the crystal structure are not detailed in the readily available literature, a theoretical study would calculate these parameters to provide a complete 3D model of the molecule. These values are critical for understanding the planarity of the ring systems and the overall molecular conformation.

Computational Methodology

A standard and effective approach for the theoretical study of indanone derivatives involves Density Functional Theory (DFT).[4] DFT methods offer a good balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization

The initial step in a computational study is the geometry optimization of the molecule. This process finds the lowest energy conformation of the molecule. A widely used and reliable method for this purpose is the B3LYP functional with a 6-311G basis set.

The workflow for such a calculation is as follows:

Caption: Computational workflow for geometry optimization and frequency calculation.

Vibrational Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two main purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1700 - 1720 | Strong absorption in IR spectrum. |

| Aromatic C=C Stretch | ~1450 - 1600 | Multiple bands in the fingerprint region. |

| C-F Stretch | ~1000 - 1200 | Strong absorption in IR spectrum. |

| Aliphatic C-H Stretch | ~2850 - 3000 | Stretching of C-H bonds in the cyclopentanone ring. |

| Aromatic C-H Stretch | ~3000 - 3100 | Stretching of C-H bonds in the benzene ring. |

Note: The wavenumbers are estimates based on typical values for these functional groups and require actual DFT calculations for accurate prediction.

Electronic Properties

DFT calculations also provide valuable insights into the electronic structure of this compound.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting how the molecule will interact with other chemical species.

Conclusion

This technical guide has synthesized the available experimental data and established theoretical methodologies to provide a comprehensive overview of the molecular structure of this compound. The crystallographic data provides precise geometric parameters, which are invaluable for validating computational models. While a dedicated, published theoretical study with detailed vibrational and electronic data is yet to be found, the pathway for such an investigation is clear, relying on standard DFT methods. The information presented herein serves as a foundational resource for researchers engaged in the design and development of novel therapeutics and synthetic pathways involving this important fluorinated indanone derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Fluoroindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Fluoro-indan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Advancement of Fluorinated Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the indanone framework has led to the development of potent therapeutic agents with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated indanones. It further details their applications in drug discovery, with a particular focus on their anticancer activity through the inhibition of tubulin polymerization. This document is intended to be a comprehensive resource, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

A Historical Perspective: The Dawn of Fluorinated Indanones

The exploration of fluorinated indanones appears to have gained momentum in the latter half of the 20th century, driven by the growing interest in fluorine's unique ability to modulate the physicochemical and biological properties of organic molecules. One of the earliest documented syntheses of a fluorinated indanone was reported in 1973 by Olivier and Maréchal, who described the preparation of 5-fluoro-1-indanone.[1] This work laid the groundwork for further investigations into the synthesis and properties of various positional isomers of fluoroindanones. Subsequent research has expanded the synthetic repertoire, enabling access to a wide array of fluorinated indanone derivatives and fueling their investigation in various therapeutic areas.

Synthetic Methodologies: Accessing the Fluorinated Indanone Core

The synthesis of fluorinated indanones typically involves intramolecular cyclization reactions of appropriately substituted phenylpropanoic acids or their derivatives. The choice of starting material and cyclization conditions dictates the position of the fluorine atom on the aromatic ring.

Synthesis of 5-Fluoro-1-indanone

One common route to 5-fluoro-1-indanone involves the Friedel-Crafts acylation of fluorobenzene followed by cyclization.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [1]

-

Step 1: Acylation of Fluorobenzene: Anhydrous aluminum chloride (AlCl₃) is added to dichloromethane (CH₂Cl₂), and the mixture is stirred. Fluorobenzene is then added, followed by the dropwise addition of 3-chloropropionyl chloride at a controlled temperature. The reaction is stirred for an extended period, typically 72 hours, at ambient temperature.

-

Step 2: Cyclization: The reaction mixture from Step 1 is then treated with a strong acid, such as sulfuric acid (H₂SO₄), and heated to a temperature ranging from 80 to 140°C to effect intramolecular cyclization.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as distillation or chromatography, to yield 5-fluoro-1-indanone.

Synthesis of 6-Fluoro-1-indanone

The synthesis of this compound can be achieved through the cyclization of 3-(4-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of this compound

-

Preparation of 3-(4-fluorophenyl)propanoic acid: This intermediate can be synthesized from 4-fluorocinnamic acid via catalytic hydrogenation.

-

Cyclization: The 3-(4-fluorophenyl)propanoic acid is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its acid chloride followed by an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid like aluminum chloride (AlCl₃). In a typical procedure using the acid chloride route, the acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which is then cyclized in the presence of AlCl₃ in a suitable solvent like dichloromethane.

Synthesis of 7-Fluoro-1-indanone

The synthesis of 7-fluoro-1-indanone can be accomplished starting from 2-fluorobenzoic acid.

Experimental Protocol: Synthesis of 7-Fluoro-1-indanone from 2-Fluorobenzoic Acid [2]

-

Acyl Chloride Formation: 2-Fluorobenzoic acid is reacted with thionyl chloride (SOCl₂) in benzene and refluxed to produce 2-fluorobenzoyl chloride.

-

Friedel-Crafts Acylation with Ethylene: The resulting acyl chloride is dissolved in dichloroethane and reacted with ethylene gas in the presence of aluminum chloride (AlCl₃) to introduce the three-carbon side chain.

-

Intramolecular Friedel-Crafts Cyclization: The intermediate is then subjected to a high-temperature cyclization with a mixture of aluminum chloride and sodium chloride or with concentrated sulfuric acid to yield 7-fluoro-1-indanone.

-

Purification: The final product is purified by column chromatography.

Quantitative Data Summary

| Compound | Starting Material(s) | Key Reagents | Yield (%) | Reference |

| 5-Fluoro-1-indanone | Fluorobenzene, 3-chloropropionyl chloride | AlCl₃, H₂SO₄ | - | [1] |

| This compound | 3-(4-fluorophenyl)propanoic acid | SOCl₂, AlCl₃ | - | - |

| 7-Fluoro-1-indanone | 2-Fluorobenzoic acid, Ethylene | SOCl₂, AlCl₃, NaCl or H₂SO₄ | 32 | [2] |

| 2-Fluoro-1,3-indanedione | 1,3-Indanedione | Selectfluor® | 60 | [3] |

| [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | [Δ1,2'-Biindan]-1',3,3'-trione | Selectfluor® | 85 | [3] |

| 2-fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione | [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | Selectfluor® | 92 | [3] |

| 1-Trifluoroacetyl-2-indanone | 2-Indanone, Ethyl trifluoroacetate | Sodium methoxide | 52 | [3] |

Note: Yields are reported as found in the cited literature and may vary depending on specific reaction conditions.

Biological Activity and Applications in Drug Discovery

Fluorinated indanones have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities. Their most notable application is in the development of anticancer agents.

Anticancer Activity: Targeting Tubulin Polymerization

Certain fluorinated benzylidene indanone derivatives have demonstrated potent antiproliferative activity by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds act as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.

One such fluorinated benzylidene indanone was shown to induce a G2/M phase arrest in MCF-7 breast cancer cells.[2] This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, preventing the proper segregation of chromosomes.

Signaling Pathways Modulated by Fluorinated Indanones

The inhibition of tubulin polymerization by fluorinated indanones triggers a cascade of downstream signaling events that contribute to their anticancer effects.

Disruption of microtubule dynamics is a potent trigger for the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, leading to the execution of cell death.

In addition to their direct cytotoxic effects, some fluorinated indanones exhibit anti-angiogenic properties. They have been shown to down-regulate the expression of key pro-angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[2] HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and promotes the expression of genes involved in angiogenesis, including VEGF. By inhibiting HIF-1α and VEGF, these compounds can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

Experimental Workflows

The discovery and development of fluorinated indanones as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

Fluorinated indanones represent a versatile and valuable class of compounds with significant potential in drug discovery. Their history, though relatively recent, is marked by the rapid development of synthetic methods and a growing understanding of their biological activities. The ability of certain derivatives to potently inhibit tubulin polymerization and associated signaling pathways underscores their promise as anticancer agents. The detailed synthetic protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the continued exploration and optimization of this important chemical scaffold for therapeutic applications.

References

6-Fluoro-1-indanone: A Scaffolding Approach to Unveiling Biological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, a bicyclic aromatic ketone. While not extensively studied for its own direct biological effects, this compound serves as a crucial and versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] The introduction of a fluorine atom at the 6-position of the indanone ring can significantly influence the physicochemical properties of the resulting derivatives, including metabolic stability and binding affinity to biological targets.[2][3] This guide explores the mechanism of action of various bioactive compounds derived from the this compound scaffold, providing insights into its potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. The information presented is based on the biological activities of these derivatives, offering a comprehensive overview of the therapeutic promise held within this chemical framework.

Potential Biological Activities and Mechanisms of Action

The 1-indanone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4][5] Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2][6]

Anticancer Activity: Targeting Tubulin Polymerization

Certain derivatives of the indanone scaffold have been shown to exhibit potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division.[2]

One of the key mechanisms identified is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A notable example is the activity of 2-benzylidene-1-indanone derivatives, which have shown significant cytotoxicity against various human cancer cell lines.[2]

Quantitative Data: Anticancer Activity of 2-Benzylidene-1-indanone Derivatives

| Compound Class | Cancer Cell Line | IC50 (nM) | Target | Reference |

| 2-Benzylidene-1-indanones | Breast (MCF-7) | 10 - 880 | Tubulin Polymerase | [2] |

| Colon (HCT) | 10 - 880 | Tubulin Polymerase | [2] | |

| Leukemia (THP-1) | 10 - 880 | Tubulin Polymerase | [2] | |

| Lung (A549) | 10 - 880 | Tubulin Polymerase | [2] |

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by indanone derivatives.

Neuroprotective Activity: Modulation of Cholinesterases and Monoamine Oxidases

The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[4][5] This has spurred the development of other indanone derivatives with neuroprotective properties.

The primary mechanisms of action in this context are the inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[6] AChE inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is particularly relevant for Parkinson's disease, as it increases dopamine levels.

Quantitative Data: Neuroprotective Activity of Indanone Derivatives

| Compound Class | Target | IC50 (nM) | Disease Model | Reference |

| C5/C6-substituted 1-indanones | MAO-A | Varies | Neurodegenerative | [2] |

| C5/C6-substituted 1-indanones | MAO-B | Varies | Neurodegenerative | [2] |

| Indanone-based hybrids | AChE | Varies | Alzheimer's Disease | [7] |

Signaling Pathway: Neurotransmitter Regulation

Caption: Modulation of neurotransmitter levels by indanone derivatives.

Anti-inflammatory Activity

Derivatives of 1-indanone have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and cytokines. For instance, certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Quantitative Data: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

| Compound | Target | % Inhibition (at 10 µM) | Cell Line | Reference |

| 4d | LPS-induced TNF-α | 83.73% | RAW 264.7 | [8] |

| 4d | LPS-induced IL-6 | 69.28% | RAW 264.7 | [8] |

Structure-Activity Relationship (SAR) Insights

The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on both the indanone ring and any appended moieties. The presence of a fluorine atom at the 6-position, as in this compound, is of particular interest. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influence metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions.

For arylidene indanone derivatives, substitutions at the 6-position of the indanone core have been shown to be critical for their activity as cholinesterase inhibitors.[7][9] While direct studies on this compound are lacking, the prevalence of this scaffold in the synthesis of bioactive molecules suggests that the 6-fluoro substitution is a favorable feature for imparting desirable pharmacological properties.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activities of indanone derivatives.

Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

-

The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a positive control (e.g., colchicine) are also included.

-

The reaction is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of a test compound on the activity of AChE.

Methodology:

-

The assay is typically performed in a 96-well plate.

-

A reaction mixture is prepared containing a phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

The test compound at various concentrations is pre-incubated with the AChE enzyme for a defined period.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. The IC50 value is then determined.

Experimental Workflow: Drug Discovery with the Indanone Scaffold

Caption: A generalized workflow for developing drugs from the this compound scaffold.

Conclusion

While this compound itself is not recognized as a therapeutic agent, it represents a highly valuable starting point for the synthesis of a diverse range of potent and specific drug candidates. The biological activities of its derivatives, particularly in the areas of cancer, neurodegenerative diseases, and inflammation, underscore the significant potential of the indanone scaffold in medicinal chemistry. The presence of the 6-fluoro substituent is likely a key contributor to the enhanced pharmacological profiles of many of these derivative compounds. Future research involving the direct biological screening of this compound and its simpler derivatives could provide a more direct understanding of its intrinsic biological activities and further guide the rational design of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

The Potential Biological Activities of 6-Fluoro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, a bicyclic ketone that forms the core of numerous biologically active molecules. The introduction of a fluorine atom at the 6-position of the indanone scaffold can significantly enhance the pharmacological properties of its derivatives, including metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of compounds derived from this compound, with a focus on their applications in neurodegenerative diseases and cancer. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities and Therapeutic Potential

Derivatives of the 1-indanone scaffold have demonstrated a wide spectrum of biological activities. The strategic placement of a fluorine atom, as in this compound, is a common approach in medicinal chemistry to modulate a compound's electronic properties and bioavailability. Research has primarily focused on the following therapeutic areas for this compound derivatives:

-

Neurodegenerative Diseases: As inhibitors of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), these compounds show promise for the treatment of Alzheimer's and Parkinson's diseases.

-

Oncology: Various derivatives have exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms of action that include tubulin polymerization inhibition and induction of apoptosis.

-

Antimicrobial and Anti-inflammatory Activities: The indanone scaffold is also associated with antibacterial, antifungal, and anti-inflammatory properties.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various derivatives of 1-indanone, with a focus on fluorinated compounds where data is available.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities

| Compound Class | Specific Derivative | Target | IC50 / Ki | Reference |

| Indanone Derivatives | Compound 9 | AChE | 14.8 nM (IC50) | [1] |

| Indanone Derivatives | Compound 14 | AChE | 18.6 nM (IC50) | [1] |

| Indanone-Carbamate Hybrids | Compound 7h | AChE | 1.2 µM (IC50) | |

| Indanone-Carbamate Hybrids | Compound 7h | BChE | 0.3 µM (IC50) | |

| Donepezil Analogs | Compound 24r (with fluorine) | AChE | 2.4 nM (IC50) | [2] |

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activities

| Compound Class | Specific Derivative | Target | IC50 / Ki | Reference |

| C6-Substituted Indanones | Various | MAO-B | 0.001 - 0.030 µM (IC50) | [3] |

| 2-Heteroarylidene-1-indanones | Various | MAO-B | 0.0044 - 1.53 µM (IC50) | [4] |

| 2-Heteroarylidene-1-indanones | Various | MAO-A | As low as 0.061 µM (IC50) | [4] |

| Fluorinated Indanone Derivative | 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | MAO-B | 6 nM (Ki) |

Table 3: Anticancer and Cytotoxic Activities

| Compound Class | Cell Line(s) | IC50 | Reference |

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 10 - 880 nM | [5] |

| Thiazolyl Hydrazone Derivatives | HT-29, COLO 205, KM 12 | 0.41 - 6.85 µM | |

| 2-Benzylidene Indanone | Various human carcinoma cells | 0.010 - 14.76 µM | [6] |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | 17 ± 1 µM | [7] |

Experimental Protocols

Synthesis of 2-Benzylidene-6-fluoro-1-indanone Derivatives (General Procedure)

This protocol describes a general method for the synthesis of chalcone-like derivatives from this compound.

-

Dissolution: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Reaction Initiation: Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-benzylidene-6-fluoro-1-indanone derivative.[5]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of AChE from a commercial source in phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

-

Prepare a solution of the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE solution, the test compound at various concentrations, and the DTNB solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a solution of recombinant human MAO-B in a suitable buffer.

-

Prepare a solution of a suitable substrate for MAO-B (e.g., kynuramine or benzylamine).

-

Prepare a solution of a detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red).

-

-

Assay Procedure:

-

In a 96-well plate, add the MAO-B enzyme solution and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period at a controlled temperature.

-

Initiate the reaction by adding the substrate.

-

After a specific incubation time, stop the reaction and add the detection reagent.

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis: The enzyme activity is proportional to the signal generated. The percentage of inhibition is calculated, and the IC50 value is determined as described for the AChE assay.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from tubulin dimers.

-

Reagent Preparation:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., containing GTP and glycerol) on ice.

-

Prepare stock solutions of the test compound and control compounds (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance reflects the extent of tubulin polymerization.

-

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or enhancing effect. The IC50 value for inhibition of tubulin polymerization can be calculated.[8][9][10]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms

Several studies on indanone derivatives have elucidated their mechanisms of anticancer activity, which often involve the modulation of key signaling pathways.

-

Induction of Apoptosis via NF-κB and Bcl-2 Pathways: Some indanone derivatives have been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-2. Inhibition of NF-κB leads to the downregulation of Bcl-2, shifting the balance towards pro-apoptotic proteins like Bax, which ultimately triggers the caspase cascade and programmed cell death.[11][12][13][14][15]

Caption: Inhibition of the NF-κB pathway by indanone derivatives.

-

Cell Cycle Arrest and Tubulin Polymerization Inhibition: A significant mechanism of action for several anticancer indanone derivatives is the disruption of microtubule dynamics. By binding to tubulin, these compounds can inhibit its polymerization into microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.[5][16]

Caption: Mechanism of action via tubulin polymerization inhibition.

Neuroprotective Mechanisms

The therapeutic potential of this compound derivatives in neurodegenerative diseases stems from their ability to modulate key enzymatic activities.

-

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine. AChE and BChE are enzymes that degrade acetylcholine. By inhibiting these enzymes, indanone derivatives can increase the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission.[1][17]

-

Inhibition of Monoamine Oxidase B (MAO-B): In Parkinson's disease, there is a loss of dopaminergic neurons. MAO-B is an enzyme that metabolizes dopamine. Selective inhibition of MAO-B can increase dopamine levels in the brain, which can help to alleviate the motor symptoms of the disease. C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors.[3][17]

Caption: Enzyme inhibition by this compound derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. The incorporation of a fluorine atom at the 6-position has the potential to enhance the biological activity and pharmacokinetic properties of indanone derivatives. The primary areas of therapeutic promise for these compounds are in the treatment of neurodegenerative diseases, through the inhibition of AChE and MAO-B, and in oncology, by targeting tubulin polymerization and inducing apoptosis via pathways such as NF-κB. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development in this promising area of medicinal chemistry. Future studies should focus on synthesizing and evaluating a broader range of derivatives specifically from this compound to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.

References

- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of NF-κB and Bcl2/Bax signaling pathways in the apoptosis of MCF7 cells induced by a xanthone compound Pyranocycloartobiloxanthone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluoro-1-indanone Derivatives for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals